2-(2-chloro-4-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole
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Overview
Description
2-(2-chloro-4-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with sodium azide, followed by a cyclization reaction to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions under specific conditions.
Cyclization: The compound can form additional ring structures through cyclization reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the tetrazole ring or the benzyl groups.
Scientific Research Applications
2-(2-chloro-4-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole
- 2-(2-fluorobenzyl)-5-(4-chlorophenyl)-2H-tetrazole
- 2-(2-chloro-4-methylbenzyl)-5-(4-fluorophenyl)-2H-tetrazole
Uniqueness
2-(2-chloro-4-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole is unique due to the presence of both chlorine and fluorine atoms on the benzyl and phenyl rings, respectively. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H9ClF2N4 |
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Molecular Weight |
306.70 g/mol |
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)tetrazole |
InChI |
InChI=1S/C14H9ClF2N4/c15-13-7-12(17)6-3-10(13)8-21-19-14(18-20-21)9-1-4-11(16)5-2-9/h1-7H,8H2 |
InChI Key |
UPVCCRZTKWMFEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC3=C(C=C(C=C3)F)Cl)F |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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